3-Bromo-2-(trifluoromethyl)benzoic acid

Description

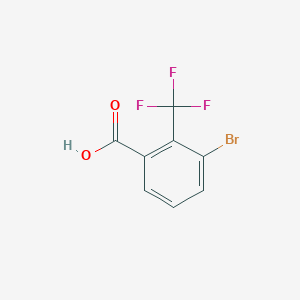

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGTYJFUVHSNLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735316 | |

| Record name | 3-Bromo-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227605-02-8 | |

| Record name | 3-Bromo-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 3-Bromo-2-(trifluoromethyl)benzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-(trifluoromethyl)benzoic acid

This guide provides a comprehensive technical overview of 3-Bromo-2-(trifluoromethyl)benzoic acid, a key building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes core physicochemical data with practical, field-proven insights into its characterization, handling, and application. The unique substitution pattern of this molecule—featuring a carboxylic acid, a bromine atom, and a trifluoromethyl group in an ortho/meta arrangement—imparts a distinct reactivity and property profile that is highly valuable for synthetic applications.

Core Physicochemical & Structural Properties

The strategic placement of the bromo and trifluoromethyl substituents on the benzoic acid scaffold dictates the molecule's physical and chemical behavior. The trifluoromethyl group, a powerful electron-withdrawing moiety, significantly influences the acidity of the carboxylic acid and the overall electronic nature of the aromatic ring.[1] Concurrently, the bromine atom serves as a versatile synthetic handle, particularly for cross-coupling reactions that enable the construction of complex molecular architectures.[2]

A summary of the key physicochemical properties for 3-Bromo-2-(trifluoromethyl)benzoic acid and its common isomers is presented below for comparative analysis. It is critical to note that data for the specific 3-Bromo-2-(trifluoromethyl) isomer (CAS 1227605-02-8) is limited in public literature; therefore, data for related isomers are provided to offer context.

| Property | 3-Bromo-2-(trifluoromethyl)benzoic acid | 3-Bromo-5-(trifluoromethyl)benzoic acid | 4-Bromo-2-(trifluoromethyl)benzoic acid | 2-Bromo-5-(trifluoromethyl)benzoic acid |

| CAS Number | 1227605-02-8[3] | 328-67-6[4] | 320-31-0[5] | 1483-56-3[6] |

| Molecular Formula | C₈H₄BrF₃O₂[3] | C₈H₄BrF₃O₂[4] | C₈H₄BrF₃O₂[5] | C₈H₄BrF₃O₂[6] |

| Molecular Weight | 269.02 g/mol | 269.02 g/mol [4] | 269.02 g/mol | 269.02 g/mol [6] |

| Appearance | White to off-white solid (Predicted) | White to Light yellow Solid[7] | White to pale cream crystals or powder[5] | White to off-white Solid[6] |

| Melting Point | Not available | 132.3-132.8 °C[7] | 119.5-125.5 °C[5] | 116-117 °C[6] |

| Boiling Point | Not available | 284.3 °C (Predicted)[7] | Not available | 301.0 °C (Predicted)[6] |

| pKa | Not available | 3.38 (Predicted)[7] | Not available | 2.42 (Predicted)[6] |

| Solubility | Not available | Not specified | Not specified | Slightly soluble in water[6] |

Analytical Characterization Workflow

Accurate characterization is paramount to ensure the identity and purity of 3-Bromo-2-(trifluoromethyl)benzoic acid before its use in sensitive applications. A multi-technique approach involving spectroscopy and spectrometry is essential.

The trifluoromethyl group is a cornerstone in modern drug design, known to enhance metabolic stability, increase lipophilicity, and modulate binding affinity. [1]The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse molecular fragments. [2][8]This dual functionality makes the title compound an ideal scaffold for building libraries of complex molecules during lead optimization in drug discovery programs.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety. 3-Bromo-2-(trifluoromethyl)benzoic acid and its isomers are classified as irritants.

Key Safety Information:

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [9][10]* Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat. [11]Work in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid breathing dust. [11]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [10]* Storage: Store in a cool, dry place in a tightly sealed container. [12]Keep away from incompatible materials such as strong oxidizing agents. [10]* Spills: In case of a spill, avoid generating dust. [11]Use dry clean-up procedures and collect the material in a sealed container for disposal. [11]

Conclusion

3-Bromo-2-(trifluoromethyl)benzoic acid is a specialty chemical with significant potential in research and development. Its physicochemical properties, driven by the interplay of its functional groups, make it a versatile tool for synthetic chemists. While detailed experimental data for this specific isomer is not widely published, a thorough understanding of its structure, combined with standard analytical techniques and robust safety protocols, enables its effective and safe utilization in the laboratory.

References

- Apollo Scientific. (n.d.). 3-Bromo-2-(trifluoromethyl)benzoic acid Safety Data Sheet.

- Echemi. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoic acid.

- Synquest Labs. (n.d.). 3-Bromo-5-(trifluoromethoxy)benzoic acid Safety Data Sheet.

- Fisher Scientific. (2024, March 30). 2-Bromo-4-(trifluoromethyl)benzoic acid Safety Data Sheet.

- PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoic acid.

- Thermo Fisher Scientific. (n.d.). 4-Bromo-2-(trifluoromethyl)benzoic acid, 98%.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of 4-Bromo-3-(trifluoromethyl)benzoic Acid in Pharmaceutical R&D.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals.

- ChemicalBook. (n.d.). 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.

- Parchem. (n.d.). Benzoic acid, 3-bromo-2-(trifluoromethyl)- (Cas 1227605-02-8).

- ChemicalBook. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoic acid.

- Gomes, P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. parchem.com [parchem.com]

- 4. 3-Bromo-5-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 11086788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. H31656.03 [thermofisher.com]

- 6. 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 1483-56-3 [amp.chemicalbook.com]

- 7. 3-Bromo-5-(trifluoromethyl)benzoic acid | 328-67-6 [amp.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. echemi.com [echemi.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Bromo-2-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a valuable and versatile building block in modern medicinal chemistry and organic synthesis. Its strategic arrangement of three distinct functional moieties—a carboxylic acid, a bromine atom, and a trifluoromethyl group—provides a powerful platform for the synthesis of complex molecular architectures. The presence of the trifluoromethyl (-CF3) group is particularly significant, as its incorporation into bioactive molecules is a well-established strategy for enhancing metabolic stability, modulating lipophilicity, and improving target-binding affinity.[1][2]

This guide serves as a comprehensive technical resource, providing in-depth information on the core identifiers, physicochemical properties, synthesis, reactivity, and applications of 3-Bromo-2-(trifluoromethyl)benzoic acid. Furthermore, it details critical safety protocols and handling procedures essential for laboratory and process development environments.

Core Identifiers and Physicochemical Properties

Accurate identification is paramount for ensuring experimental reproducibility and safety. The primary identifiers for 3-Bromo-2-(trifluoromethyl)benzoic acid are consolidated below.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 1227605-02-8 | [3][4][5] |

| IUPAC Name | 3-bromo-2-(trifluoromethyl)benzoic acid | [3] |

| Molecular Formula | C₈H₄BrF₃O₂ | [3][4] |

| Molecular Weight | 269.02 g/mol | [3] |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)C(F)(F)F)C(=O)O | N/A |

| MDL Number | MFCD16606443 | [3][6] |

Physical and chemical properties determine the compound's behavior in various solvents and reaction conditions. While specific experimental data for this isomer is not widely published, the properties of related isomers provide valuable context.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical State | Solid / Crystalline Powder | Based on related compounds. |

| Melting Point | 87 - 89 °C | Data for 3-Bromo-5-(trifluoromethoxy)benzoic acid.[7] The exact melting point for the title compound may vary. |

| Boiling Point | ~287 °C | Data for 5-Bromo-2-(trifluoromethoxy)benzoic acid.[8] The exact boiling point for the title compound may vary. |

| Solubility | Soluble in many organic solvents (e.g., MeOH, DCM, THF). | General property of benzoic acid derivatives. |

Synthesis and Reactivity

Synthetic Pathways

-

Directed Ortho-Metalation: Starting with a trifluoromethyl-substituted benzene, a directing group can facilitate metalation (e.g., with n-butyllithium) at the ortho position, followed by quenching with a bromine source.

-

Grignard Reaction: Formation of a Grignard reagent from a dibromo-trifluoromethyl benzene intermediate, followed by carboxylation with carbon dioxide (CO₂).[9]

-

Oxidation: Oxidation of a corresponding toluene or benzyl alcohol precursor.

-

Sandmeyer-type Reactions: Conversion of an aniline precursor to the corresponding bromide via diazotization.[10]

A plausible synthetic route would start from 2-bromobenzotrifluoride, proceeding through lithiation and subsequent carboxylation to yield the desired product.

Chemical Reactivity and Mechanistic Insights

The utility of 3-Bromo-2-(trifluoromethyl)benzoic acid stems from the distinct reactivity of its functional groups.

-

Carboxylic Acid Group: This group can be readily converted into esters, amides, or acid chlorides, serving as a key attachment point for building larger molecular scaffolds.

-

Trifluoromethyl Group (-CF₃): As a strong electron-withdrawing group, the -CF₃ moiety increases the acidity of the carboxylic acid and deactivates the aromatic ring towards electrophilic substitution. Its primary value lies in its steric and electronic properties that enhance the pharmacological profile of drug candidates.[2]

-

Bromine Atom: The C-Br bond is the most versatile functional handle for synthetic elaboration. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][11] This allows for the facile and predictable formation of new carbon-carbon or carbon-heteroatom bonds.

The electron-withdrawing nature of the adjacent -CF₃ group is expected to enhance the rate of oxidative addition of the C-Br bond to a Palladium(0) catalyst, a critical step in the catalytic cycle of many cross-coupling reactions.[11][12]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. 1227605-02-8 | 3-Bromo-2-(trifluoromethyl)benzoic acid - AiFChem [aifchem.com]

- 4. parchem.com [parchem.com]

- 5. 1227605-02-8 Cas No. | 3-Bromo-2-(trifluoromethyl)benzoic acid | Apollo [store.apolloscientific.co.uk]

- 6. 1227605-02-8 | Acido 3-bromo-2-(trifluorometil)benzoico | 3-Bromo-2-(trifluoromethyl)benzoic acid - Capot chimico [capotchem.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. 5-Bromo-2-(Trifluoromethoxy)Benzoic Acid [myskinrecipes.com]

- 9. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 10. 3-Bromo-4-(trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Analysis of 3-Bromo-2-(trifluoromethyl)benzoic Acid: A Technical Guide for Researchers

Introduction

3-Bromo-2-(trifluoromethyl)benzoic acid is a halogenated and trifluoromethylated aromatic carboxylic acid. Its unique substitution pattern, featuring a bromine atom and a trifluoromethyl group ortho and meta to the carboxylic acid respectively, imparts distinct electronic and steric properties. These characteristics make it a valuable building block in medicinal chemistry and materials science, where precise structural control is paramount for designing molecules with desired biological activities or physical properties. Accurate and comprehensive spectroscopic characterization is the cornerstone of utilizing such a compound effectively and ensuring the integrity of subsequent research.

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Bromo-2-(trifluoromethyl)benzoic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While extensive searches for experimentally-derived spectra for this specific isomer have not yielded publicly available data, this guide will leverage established principles of spectroscopy and data from structurally related compounds to provide a robust predictive analysis. This will serve as a valuable reference for researchers in confirming the identity and purity of synthesized 3-Bromo-2-(trifluoromethyl)benzoic acid.

Molecular Structure and Key Features

The structural arrangement of the substituents on the benzene ring dictates the expected spectroscopic signatures. The electron-withdrawing nature of the carboxylic acid, bromine, and trifluoromethyl groups will influence the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

Caption: 2D structure of 3-Bromo-2-(trifluoromethyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Bromo-2-(trifluoromethyl)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR spectra will provide definitive structural information.

¹H NMR Spectroscopy

Expected Chemical Shifts and Coupling Patterns:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

-

H-6: This proton is ortho to the bromine atom and meta to both the carboxylic acid and trifluoromethyl groups. It is expected to appear as a triplet.

-

H-4: This proton is ortho to the carboxylic acid and meta to the bromine and trifluoromethyl groups. It is expected to appear as a doublet of doublets.

-

H-5: This proton is ortho to both the carboxylic acid and the bromine atom. It is also expected to appear as a doublet of doublets.

-

-COOH Proton: A broad singlet is expected for the carboxylic acid proton, typically in the downfield region (10-13 ppm), and its chemical shift can be concentration and solvent dependent.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.5 - 7.8 | dd | J = 7.5, 1.5 |

| H-5 | 7.8 - 8.1 | dd | J = 7.5, 1.5 |

| H-6 | 7.3 - 7.6 | t | J = 7.5 |

| -COOH | 10.0 - 13.0 | br s | - |

Note: These are predicted values and may vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the attached substituents.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 165 - 170 |

| C-1 | 130 - 135 |

| C-2 | 125 - 130 (q, J ≈ 30 Hz) |

| C-3 | 120 - 125 |

| C-4 | 135 - 140 |

| C-5 | 130 - 135 |

| C-6 | 125 - 130 |

| -CF₃ | 120 - 125 (q, J ≈ 270 Hz) |

Note: The carbons attached to or near the trifluoromethyl group will exhibit splitting (quartet, q) due to coupling with the fluorine atoms.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single signal, a singlet, for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is typically reported relative to a standard such as CFCl₃.

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |

| -CF₃ | -60 to -65 | s |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 3-Bromo-2-(trifluoromethyl)benzoic acid will be characterized by the vibrations of the carboxylic acid group, the aromatic ring, and the C-Br and C-F bonds.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 | Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Strong |

| C-F (CF₃) | Stretching | 1100 - 1200 | Strong |

| C-Br | Stretching | 500 - 600 | Medium |

Interpretation:

The most characteristic feature will be the very broad O-H stretch of the carboxylic acid dimer, which often overlaps with the aromatic C-H stretching vibrations. The strong carbonyl (C=O) absorption is also a key diagnostic peak. The presence of strong C-F stretching bands confirms the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Bromo-2-(trifluoromethyl)benzoic acid, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

Predicted Mass Spectrometry Data:

-

Molecular Formula: C₈H₄BrF₃O₂

-

Molecular Weight: 267.93 g/mol (for ⁷⁹Br) and 269.93 g/mol (for ⁸¹Br)

-

Expected Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 268 and 270, corresponding to the two isotopes of bromine.

-

Key Fragmentation Pathways:

-

Loss of -OH (m/z 251/253)

-

Loss of -COOH (m/z 223/225)

-

Loss of Br (m/z 189)

-

Predicted m/z Values for Adducts (ESI-MS):

| Adduct | Predicted m/z |

| [M+H]⁺ | 268.9420 |

| [M+Na]⁺ | 290.9239 |

| [M-H]⁻ | 266.9274 |

Source: Predicted data from PubChem CID 140089890.[1]

Experimental Protocols

While specific experimental data is not available, the following are general protocols for acquiring the spectroscopic data discussed.

NMR Sample Preparation Protocol:

-

Weigh approximately 5-10 mg of 3-Bromo-2-(trifluoromethyl)benzoic acid.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently invert to ensure complete dissolution.

-

Place the NMR tube in the spectrometer for analysis.

IR Spectroscopy Protocol (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

Clean the ATR crystal thoroughly after analysis.

Mass Spectrometry Protocol (Direct Infusion ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Set the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature).

-

Infuse the sample solution into the mass spectrometer at a constant flow rate using a syringe pump.

-

Acquire the mass spectrum in both positive and negative ion modes.

Best Practices and Troubleshooting

-

Solvent Choice for NMR: The choice of deuterated solvent can affect the chemical shifts, particularly for the acidic proton. DMSO-d₆ is often a good choice for carboxylic acids as it can help to sharpen the -COOH peak.

-

Moisture in IR: The presence of water in the sample can lead to a broad O-H absorption in the 3200-3600 cm⁻¹ region, which could obscure other features. Ensure the sample is dry.

-

Fragmentation in MS: The extent of fragmentation in mass spectrometry can be controlled by adjusting the ionization energy. Softer ionization techniques may be employed to enhance the abundance of the molecular ion.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile for 3-Bromo-2-(trifluoromethyl)benzoic acid. While experimental data is not currently available in the public domain, the information presented here, based on fundamental spectroscopic principles and data from analogous structures, offers a robust framework for researchers to identify and characterize this important chemical entity. The detailed analysis of expected NMR, IR, and MS data, along with standardized protocols, will aid in the confirmation of synthesis and the assessment of purity, thereby supporting its application in drug discovery and materials science.

References

-

PubChem. 3-bromo-2-(trifluoromethyl)benzoic acid. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-2-(trifluoromethyl)benzoic Acid

Introduction: Understanding the Molecular Architecture

3-Bromo-2-(trifluoromethyl)benzoic acid (CAS No. 1227605-02-8) is a polysubstituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.[1][2][3][4] Its utility as a synthetic intermediate stems from the unique interplay of its constituent functional groups: a carboxylic acid, a bromine atom, and a trifluoromethyl (CF₃) group. The electronic and steric properties endowed by these substituents, particularly their ortho and meta arrangement on the benzene ring, govern the molecule's reactivity, solubility, and stability. This guide provides a comprehensive analysis of these critical physicochemical properties, offering field-proven insights for researchers, scientists, and drug development professionals.

The trifluoromethyl group is a powerful electron-withdrawing substituent, primarily through a strong inductive effect (-I). This property is known to enhance metabolic stability and lipophilicity in drug candidates. The bromine atom, also electron-withdrawing, and the carboxylic acid moiety, a hydrogen-bonding and ionizable group, further contribute to the complex chemical nature of this molecule. A crucial structural feature is the presence of the trifluoromethyl group at the ortho position relative to the carboxylic acid. This arrangement leads to a phenomenon known as the ortho effect , where steric hindrance forces the carboxyl group to twist out of the plane of the benzene ring.[5] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic system, a key factor influencing the compound's acidity and, consequently, its solubility.[5]

Solubility Profile: A Predictive and Experimental Approach

A comprehensive understanding of a compound's solubility in various solvents is paramount for its synthesis, purification, formulation, and biological assessment. While specific experimental solubility data for 3-Bromo-2-(trifluoromethyl)benzoic acid is not extensively published, a robust predictive analysis can be formulated based on its structural attributes and the known behavior of analogous compounds.

Theoretical Considerations: The "Why" Behind Solubility

The solubility of 3-Bromo-2-(trifluoromethyl)benzoic acid is dictated by a balance of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces, between the solute and the solvent.

-

Acidity and pKa: The electron-withdrawing nature of both the trifluoromethyl group and the bromine atom is expected to increase the acidity of the carboxylic acid moiety compared to unsubstituted benzoic acid (pKa ≈ 4.2). Furthermore, the ortho trifluoromethyl group induces steric hindrance, twisting the carboxylic acid out of the plane of the benzene ring and further enhancing its acidity.[5][6][7][8] For comparison, the pKa of 2-fluorobenzoic acid is lower than that of 3- and 4-fluorobenzoic acid.[9] A reasonable estimate for the pKa of 3-Bromo-2-(trifluoromethyl)benzoic acid would be in the range of 2.5 to 3.5, making it a significantly stronger acid than benzoic acid. This increased acidity implies that its solubility will be highly pH-dependent in aqueous media, with markedly increased solubility in basic solutions due to the formation of the carboxylate salt.

-

Lipophilicity: The trifluoromethyl group is known to significantly increase the lipophilicity of a molecule. The Hansch parameter (π), a measure of lipophilicity, for a CF₃ group is +0.88.[10] This suggests that 3-Bromo-2-(trifluoromethyl)benzoic acid will exhibit good solubility in non-polar to moderately polar organic solvents.

-

Solvent Polarity: Based on the principle of "like dissolves like," the solubility in a range of solvents can be predicted.

-

Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to the ability of the carboxylic acid to act as both a hydrogen bond donor and acceptor.

-

Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated due to strong dipole-dipole interactions.

-

Ethereal Solvents (e.g., THF, Diethyl Ether): Moderate to good solubility is likely.

-

Halogenated Solvents (e.g., Dichloromethane): Moderate solubility is expected.

-

Aromatic Hydrocarbons (e.g., Toluene): Lower solubility is predicted compared to polar solvents, but the aromatic nature of the solute should allow for some interaction.

-

Non-polar Aliphatic Solvents (e.g., Hexane): Poor solubility is expected.

-

Aqueous Media: Low intrinsic solubility in neutral water is predicted due to the lipophilic nature of the trifluoromethyl and bromo substituents. However, as previously mentioned, solubility will dramatically increase with pH as the carboxylic acid is deprotonated.

-

Quantitative Solubility Data for Analogous Compounds

To provide a quantitative frame of reference, the following table summarizes solubility data for related benzoic acid derivatives. This data can serve as a valuable benchmark when planning experiments.

| Compound | Solvent | Temperature (K) | Molar Solubility (mol/L) |

| Benzoic Acid | Methanol | 298.15 | ~2.5 |

| Ethanol | 298.15 | ~2.0 | |

| Acetonitrile | 298.15 | ~1.5 | |

| Water | 298.15 | ~0.028 | |

| 3-Bromobenzoic Acid | Methanol | - | Soluble |

| Water | - | Slightly soluble (hot) | |

| 3-(Trifluoromethyl)benzoic Acid | Water | - | - |

| Methanol | - | Soluble |

Note: Data is compiled from various sources and should be used for comparative purposes. Specific experimental conditions may vary.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility. The protocol below is a self-validating system for obtaining reliable data.

Objective: To determine the equilibrium solubility of 3-Bromo-2-(trifluoromethyl)benzoic acid in a selected solvent at a controlled temperature.

Materials:

-

3-Bromo-2-(trifluoromethyl)benzoic acid (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Scintillation vials with tight-sealing caps

-

Constant-temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-Bromo-2-(trifluoromethyl)benzoic acid to several vials. The presence of undissolved solid at the end of the experiment is crucial as it confirms that equilibrium has been reached.

-

Accurately add a known volume (e.g., 5 mL) of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that thermodynamic equilibrium is achieved. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the excess solid to sediment.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to prevent the transfer of any solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 3-Bromo-2-(trifluoromethyl)benzoic acid in the diluted sample using a validated HPLC-UV method. A calibration curve prepared with standards of known concentration must be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility (S) in mg/mL or mol/L using the measured concentration and the dilution factor.

-

Stability Profile: Assessing the Compound's Robustness

The chemical stability of an active pharmaceutical ingredient or a key intermediate is a critical parameter that influences its shelf-life, storage conditions, and degradation pathways. The stability of 3-Bromo-2-(trifluoromethyl)benzoic acid is largely influenced by the inherent robustness of the trifluoromethyl group and the reactivity of the carboxylic acid and the carbon-bromine bond.

Theoretical Stability Considerations

-

Thermal Stability: The C-F bond is one of the strongest single bonds in organic chemistry, imparting exceptional thermal stability to the trifluoromethyl group. Benzoic acid itself undergoes thermal decomposition at high temperatures (above 370°C).[11] The degradation of 3-Bromo-2-(trifluoromethyl)benzoic acid is likely to be initiated by decarboxylation at elevated temperatures.

-

Hydrolytic Stability: The trifluoromethyl group is generally resistant to hydrolysis. The primary site of potential hydrolytic degradation under aqueous conditions would be the carboxylic acid group (e.g., esterification in the presence of alcohols) or, under more forcing conditions, the carbon-bromine bond. However, cleavage of an aryl-bromine bond typically requires harsh conditions or the presence of a catalyst. The compound is expected to be stable in aqueous solutions across a range of pH values under typical storage conditions.

-

Photostability: Aromatic bromine compounds can be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to UV light.[12] Therefore, it is prudent to handle and store 3-Bromo-2-(trifluoromethyl)benzoic acid with protection from light.

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation (or stress testing) is an essential component of drug development and is mandated by regulatory agencies like the ICH. These studies are designed to identify potential degradation products and elucidate degradation pathways, which is crucial for developing stability-indicating analytical methods.

Objective: To evaluate the stability of 3-Bromo-2-(trifluoromethyl)benzoic acid under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Methodology:

A stock solution of 3-Bromo-2-(trifluoromethyl)benzoic acid is prepared and subjected to the following conditions in parallel:

-

Acidic Hydrolysis:

-

Treat the sample with 0.1 N HCl at 80°C for a specified period (e.g., 2, 6, 12, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it, and analyze by HPLC.

-

-

Basic Hydrolysis:

-

Treat the sample with 0.1 N NaOH at 80°C for a specified period.

-

At each time point, withdraw an aliquot, neutralize it, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Treat the sample with 3% hydrogen peroxide at room temperature.

-

Monitor the reaction over time and analyze aliquots by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of the compound to a calibrated light source that provides both UV and visible light (e.g., a xenon lamp) according to ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same conditions.

-

Analyze samples at appropriate time intervals.

-

-

Thermal Degradation (Solid State):

-

Expose the solid compound to dry heat (e.g., 105°C) for an extended period.

-

Periodically, dissolve a weighed amount of the stressed solid and analyze by HPLC.

-

Analysis: For all studies, a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products must be used. A photodiode array (PDA) detector is highly recommended to assess peak purity. Mass spectrometry (LC-MS) can be employed to identify the structures of any significant degradants.

Visualization of Experimental Workflows

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Diagram 2: Logical Framework for Forced Degradation Studies

Caption: Framework for conducting forced degradation studies.

Conclusion and Recommendations

3-Bromo-2-(trifluoromethyl)benzoic acid is a compound with a predictable, yet complex, physicochemical profile. Its solubility is governed by its acidic nature, which is enhanced by the ortho effect, and its lipophilicity, which is increased by the trifluoromethyl and bromo substituents. While expected to be highly soluble in polar organic solvents and basic aqueous solutions, its intrinsic aqueous solubility is likely low.

The compound's stability is predicted to be robust under normal storage conditions, with the primary liabilities being potential photodecomposition and thermal degradation at elevated temperatures. For any application in drug development or fine chemical synthesis, it is imperative to conduct the detailed experimental solubility and stability studies outlined in this guide. The provided protocols offer a rigorous and self-validating framework for generating the critical data needed to support further research and development. It is strongly recommended that all handling and storage of this compound be performed with protection from light.

References

-

Chemistry Stack Exchange. (2015). Acidity of o-halobenzoic acids. Retrieved from [Link][6]

-

Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Retrieved from [Link][7]

-

Exner, O., & Böhm, S. (2004). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Physical Chemistry Chemical Physics, 6(17), 4262-4268.[8]

-

J. Phys. Org. Chem. 2019, 32, e3940. (2019). Aqueous pKa values. Retrieved from [Link][9]

-

Winter, S. R., & Spliethoff, B. (1969). The thermal decomposition of benzoic acid. The Journal of Physical Chemistry, 73(5), 1484-1488.[11]

-

Podgorski, D. C., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Tetrahedron Letters, 48(35), 6149-6152.[12]

Sources

- 1. 1227605-02-8 | 3-Bromo-2-(trifluoromethyl)benzoic acid - AiFChem [aifchem.com]

- 2. 1227605-02-8 | 3-溴-2-(三氟甲基)苯甲酸 - 奥利司有限公司 [aromsyn.com]

- 3. 3-Bromo-2-(trifluoromethyl)benzoic acid | 1227605-02-8 [sigmaaldrich.com]

- 4. parchem.com [parchem.com]

- 5. Ortho effect - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. quora.com [quora.com]

- 8. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

potential derivatives of 3-Bromo-2-(trifluoromethyl)benzoic acid

An In-depth Technical Guide to the Synthetic Derivatives of 3-Bromo-2-(trifluoromethyl)benzoic Acid: A Cornerstone for Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

3-Bromo-2-(trifluoromethyl)benzoic acid is a synthetically versatile building block of significant interest in medicinal chemistry and materials science. Its unique trifecta of functional groups—a carboxylic acid, a bromine atom, and an electron-withdrawing trifluoromethyl group—offers a rich platform for diverse chemical modifications. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl substituents. The carboxylic acid provides a convenient point for amide and ester formation, crucial for modulating physicochemical properties and interacting with biological targets. This guide provides a comprehensive overview of the core reactivity of this scaffold, detailing proven synthetic protocols for its derivatization and exploring the functional applications of the resulting compounds, particularly in the development of novel therapeutic agents.

Introduction: The Strategic Value of a Trifunctional Scaffold

In the landscape of chemical synthesis, particularly for drug discovery, the choice of starting materials is paramount. An ideal building block offers multiple, orthogonal points for modification, allowing for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties (ADME). 3-Bromo-2-(trifluoromethyl)benzoic acid embodies this ideal.

The strategic placement of its functional groups creates a powerful synergy:

-

The Carboxylic Acid (-COOH): This group is a primary site for forming amides and esters. Amide bonds are fundamental in peptide mimics and form key hydrogen bond interactions in many drug-receptor binding events. Esterification can be used to create prodrugs, enhancing bioavailability.

-

The Bromine Atom (-Br): As an aryl halide, the bromine is an excellent leaving group for a multitude of transition-metal-catalyzed cross-coupling reactions. This allows for the construction of complex bi-aryl and heteroaryl structures, which are privileged motifs in modern pharmaceuticals.

-

The Trifluoromethyl Group (-CF₃): This group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. Furthermore, the CF₃ group often enhances metabolic stability by blocking potential sites of oxidative metabolism and can improve membrane permeability and binding affinity due to its lipophilicity.

This guide will dissect the key synthetic transformations centered on this molecule, providing both the mechanistic rationale and actionable, field-tested protocols.

Derivatization Strategies: A Practical Guide

The derivatization of 3-Bromo-2-(trifluoromethyl)benzoic acid can be logically categorized by the functional group being modified. The following sections detail the most impactful synthetic routes.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid is readily converted into amides and esters, which are fundamental for probing structure-activity relationships (SAR).

2.1.1. Amide Bond Formation: The Gateway to Bioactive Molecules

Amidation is arguably the most common derivatization of this scaffold. The choice of coupling reagent is critical and depends on the scale, the nature of the amine, and cost considerations.

Protocol: General Amidation via an Activated Ester (EDC/HOBt)

This method is a gold standard in medicinal chemistry for its mild conditions and broad substrate scope.

Step-by-Step Methodology:

-

Activation: Dissolve 3-Bromo-2-(trifluoromethyl)benzoic acid (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq.) and Hydroxybenzotriazole (HOBt, 1.1 eq.). Stir at room temperature for 30-60 minutes. The formation of the activated HOBt ester is often visually indicated by a clear solution.

-

Coupling: Add the desired primary or secondary amine (1.0-1.2 eq.) to the reaction mixture. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.5 eq.) to liberate the free amine.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzoic acid is consumed (typically 4-16 hours).

-

Work-up and Purification: Upon completion, dilute the reaction with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.

Causality and Expertise: The use of HOBt alongside EDC is crucial. EDC initially forms a highly reactive O-acylisourea intermediate, which can racemize or rearrange into an inactive N-acylurea byproduct. HOBt traps this intermediate to form a more stable, yet still reactive, HOBt-ester, minimizing side reactions and improving overall yield and purity.

Palladium-Catalyzed Cross-Coupling at the Bromine Atom

The C-Br bond is the primary locus for building molecular complexity. Palladium-catalyzed cross-coupling reactions are the workhorse methods for this transformation.

2.2.1. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki coupling is a robust method for creating bi-aryl structures by coupling the aryl bromide with a boronic acid or boronate ester.

Protocol: Suzuki Coupling with an Arylboronic Acid

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel, combine the 3-bromo-2-(trifluoromethyl)benzoic acid derivative (e.g., the methyl ester or a previously formed amide, 1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.).

-

Solvent and Base: Add a solvent system, typically a mixture of an organic solvent like 1,4-Dioxane or Toluene and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).

-

Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor progress by LC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up and Purification: Cool the reaction to room temperature. Dilute with an organic solvent and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Authoritative Grounding: The mechanism of the Suzuki-Miyaura coupling involves a well-established catalytic cycle: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

2.2.2. Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is indispensable for synthesizing aniline derivatives by coupling the aryl bromide with a primary or secondary amine.

Protocol: Buchwald-Hartwig Amination

Step-by-Step Methodology:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the 3-bromo-2-(trifluoromethyl)benzoic acid derivative (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and a specialized phosphine ligand (e.g., Xantphos or RuPhos, 0.04 eq.).

-

Base and Solvent: Add a strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 eq.) and an anhydrous aprotic solvent like Toluene or Dioxane.

-

Heating and Monitoring: Seal the vessel and heat to 90-110 °C. The reaction is typically faster than Suzuki couplings, often completing in 1-6 hours. Monitor by LC-MS.

-

Work-up and Purification: Cool the reaction. Quench carefully by adding saturated aqueous NH₄Cl. Extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

Expertise & Experience: The choice of ligand is critical for success in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (like Xantphos) are essential as they promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and prevent catalyst decomposition.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of derivatization from the parent molecule.

Caption: Synthetic pathways from the core molecule.

Tabulated Summary of Derivatives and Applications

The derivatives of 3-Bromo-2-(trifluoromethyl)benzoic acid are prevalent in patented chemical matter, particularly in pharmaceuticals.

| Derivative Class | Reaction Type | Example Application Area | Key Feature |

| N-Aryl Amides | Amidation | Kinase Inhibitors | Forms key H-bonds with hinge region of kinases. |

| Bi-aryl Carboxylic Acids | Suzuki Coupling | Anti-inflammatory agents (e.g., COX-2 inhibitors) | Provides extended conformation to fit in enzyme active sites. |

| Anilino-benzoic Acids | Buchwald-Hartwig | Ion Channel Modulators | The aniline nitrogen acts as a crucial H-bond donor/acceptor. |

| Heterocyclic Amides | Amidation + Suzuki | Antiviral/Anticancer Agents | Introduces diverse pharmacophores for improved selectivity and properties. |

Conclusion

3-Bromo-2-(trifluoromethyl)benzoic acid is more than just a chemical reagent; it is a strategic platform for innovation. Its predictable reactivity and the distinct roles of its three functional groups provide chemists with a reliable and versatile tool for the rapid synthesis of diverse and complex molecular architectures. The protocols and strategies outlined in this guide represent a robust starting point for researchers aiming to leverage this powerful building block in their own discovery programs. By understanding the causality behind each synthetic choice, from coupling reagents to catalyst ligands, scientists can efficiently navigate chemical space and accelerate the development of next-generation therapeutics and advanced materials.

References

-

Title: Buchwald-Hartwig Amination Source: Organic Chemistry Portal URL: [Link]

The Synthetic Cornerstone: A Technical Guide to 3-Bromo-2-(trifluoromethyl)benzoic Acid

Introduction: Unveiling a Key Building Block

In the landscape of modern medicinal and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for fine-tuning physicochemical and biological properties. The trifluoromethyl (–CF3) group, in particular, is a powerful modulator, capable of enhancing metabolic stability, increasing lipophilicity, and altering electronic characteristics.[1][2] Within the arsenal of fluorinated building blocks, 3-Bromo-2-(trifluoromethyl)benzoic acid stands out as a versatile and highly valuable intermediate. Its unique substitution pattern—a carboxylic acid for derivatization, a bromine atom for cross-coupling reactions, and a trifluoromethyl group for property modulation—positions it as a critical starting material for the synthesis of complex, high-value molecules in drug discovery and advanced materials development.[1] This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this pivotal chemical entity, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and physicochemical characteristics of 3-Bromo-2-(trifluoromethyl)benzoic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H4BrF3O2 | [3][4] |

| Molecular Weight | 269.02 g/mol | [5][6] |

| CAS Number | 1227605-02-8 | [4] |

| Appearance | Off-white powder | [7] |

| Melting Point | 168°C | [7] |

| Boiling Point | 284.3°C at 760 mmHg (Predicted) | [6] |

| Density | 1.8 ± 0.1 g/cm³ (Predicted) | [6] |

| pKa | 2.88 ± 0.10 (Predicted) | [7] |

| XLogP3 | 3.0 (Predicted) | [3] |

These properties highlight the compound's acidic nature and its potential for good solubility in organic solvents, which are crucial considerations for its use in various synthetic transformations.

Strategic Synthesis: Pathways to a Versatile Intermediate

The synthesis of substituted benzoic acids often involves multi-step sequences that require careful control of reaction conditions to achieve high yields and purity. While a specific, detailed industrial synthesis of 3-Bromo-2-(trifluoromethyl)benzoic acid is not extensively documented in the provided literature, a general and plausible synthetic approach can be conceptualized based on established organic chemistry principles and synthetic routes for analogous compounds.

A logical synthetic pathway would likely commence from a readily available trifluoromethylated benzene derivative, followed by directed bromination and subsequent oxidation or carboxylation.

Experimental Protocol: A Representative Synthetic Approach

The following protocol is a generalized representation of a directed ortho-metalation and carboxylation strategy, a powerful method for the regioselective introduction of a carboxylic acid group.

Step 1: Synthesis of 2-Bromo-1-(trifluoromethyl)benzene

-

To a stirred solution of 2-(trifluoromethyl)aniline in aqueous hydrobromic acid at 0°C, slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

-

Continue stirring for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until nitrogen evolution ceases.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 2-bromo-1-(trifluoromethyl)benzene.

Step 2: Synthesis of 3-Bromo-2-(trifluoromethyl)benzoic acid

-

Dissolve 2-bromo-1-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78°C. The formation of the lithiated intermediate is often indicated by a color change.

-

Stir the reaction mixture at -78°C for 1-2 hours.

-

Bubble dry carbon dioxide gas through the solution for an extended period, or add crushed dry ice in excess.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding water, followed by acidification with a strong acid (e.g., 2M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting solid by recrystallization or column chromatography to obtain 3-Bromo-2-(trifluoromethyl)benzoic acid.

Chemical Reactivity and Synthetic Utility

The true value of 3-Bromo-2-(trifluoromethyl)benzoic acid lies in its trifunctional nature, which allows for a diverse range of chemical transformations.

-

Carboxylic Acid Group: The carboxylic acid moiety serves as a handle for forming amides, esters, and other derivatives through standard coupling reactions. This is particularly useful in medicinal chemistry for linking the core scaffold to other fragments or for improving pharmacokinetic properties.

-

Bromine Atom: The bromine atom is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[8] This enables the construction of complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds.[1]

-

Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. It also imparts unique properties to the final products, as previously discussed.

Applications in Drug Discovery and Materials Science

While specific blockbuster drugs containing the 3-Bromo-2-(trifluoromethyl)benzoic acid moiety are not readily identifiable from the provided information, its utility as a key intermediate is evident. Analogous structures are integral to the synthesis of various pharmaceuticals. For instance, 3-Bromo-2-fluorobenzoic acid is a key intermediate in the production of Dabrafenib, a BRAF kinase inhibitor for cancer therapy.[7] This highlights the importance of such substituted benzoic acids in constructing bioactive molecules.

The trifluoromethyl group is a common feature in modern pharmaceuticals, contributing to improved efficacy and pharmacokinetic profiles.[2] Therefore, 3-Bromo-2-(trifluoromethyl)benzoic acid is a highly sought-after building block for the synthesis of new chemical entities (NCEs) in various therapeutic areas, including oncology, inflammation, and infectious diseases.

In materials science, fluorinated aromatic compounds are used in the development of polymers, liquid crystals, and other advanced materials with tailored electronic and physical properties. The unique combination of functional groups in 3-Bromo-2-(trifluoromethyl)benzoic acid makes it a valuable precursor for creating novel materials with enhanced thermal stability and specific electronic characteristics.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling 3-Bromo-2-(trifluoromethyl)benzoic acid.

Hazard Identification:

-

Causes skin irritation (H315).[9]

-

Causes serious eye irritation (H319).[9]

-

May cause respiratory irritation (H335).[9]

Recommended Protective Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[9]

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[9][10]

-

Handling: Avoid breathing dust and contact with skin and eyes. Wash hands thoroughly after handling.[9]

First Aid Measures:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[9]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][11]

Storage:

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[9][10]

-

Store away from incompatible materials and foodstuff containers.[9]

Conclusion and Future Outlook

3-Bromo-2-(trifluoromethyl)benzoic acid is a quintessential example of a modern chemical building block, offering a strategic combination of functional groups that are highly prized in contemporary chemical synthesis. Its utility as a precursor to complex molecules in the pharmaceutical and materials science sectors is undeniable. As the demand for sophisticated, high-performance chemicals continues to grow, the importance of versatile intermediates like 3-Bromo-2-(trifluoromethyl)benzoic acid will only increase. Future research will likely focus on developing more efficient and sustainable synthetic routes to this compound and its derivatives, as well as exploring its application in novel areas of chemical innovation.

References

- 3-Bromo-2-fluorobenzoic Acid: Comprehensive Overview and Applic

- 3-Bromo-2-(trifluoromethyl)benzoic acid - Apollo Scientific. Apollo Scientific.

- 3-Bromo-5-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 11086788. PubChem.

- 3-Bromo-5-(trifluoromethyl)benzoic acid - Echemi. Echemi.

- 3-Bromo-4-(trifluoromethyl)benzoic acid synthesis - ChemicalBook. ChemicalBook.

- 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid | 2091606-48-1. Biosynth.

- 3-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid - Sigma-Aldrich. Sigma-Aldrich.

- 5-Bromo-2-(Trifluoromethoxy)Benzoic Acid - MySkinRecipes. MySkinRecipes.

- SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.

- 3-bromo-2-(trifluoromethyl)benzoic acid (C8H4BrF3O2) - PubChemLite. PubChemLite.

- Benzoic acid, 3-bromo-2-(trifluoromethyl)- (Cas 1227605-02-8) - Parchem. Parchem.

- Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal.

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents.

- 1254340-71-0 | 3-Bromo-5-fluoro-2-methoxybenzoic acid | ChemScene. ChemScene.

- SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.

- Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction.

- Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD..

- 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid - CymitQuimica. CymitQuimica.

- 3-Bromo-5-(trifluoromethyl)benzoic acid | CAS 328-67-6 | SCBT. Santa Cruz Biotechnology.

- 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963. PubChem.

- Benzoic acid, 3-bromo-, methyl ester - the NIST WebBook. NIST.

- Benzoic acid, 3-bromo- - the NIST WebBook. NIST.

- 3-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid (C8H3BrF4O2) - PubChemLite. PubChemLite.

- Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones | Organic Letters.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences.

- 3-Bromo-5-(trifluoromethoxy)benzoic acid - Synquest Labs. Synquest Labs.

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. PubChemLite - 3-bromo-2-(trifluoromethyl)benzoic acid (C8H4BrF3O2) [pubchemlite.lcsb.uni.lu]

- 4. parchem.com [parchem.com]

- 5. 3-Bromo-5-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 11086788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. nbinno.com [nbinno.com]

- 8. 5-Bromo-2-(Trifluoromethoxy)Benzoic Acid [myskinrecipes.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Theoretical and Computational Studies of 3-Bromo-2-(trifluoromethyl)benzoic acid

Foreword for the Researcher

In the landscape of modern drug discovery and materials science, halogenated organic compounds, particularly those bearing fluorine and bromine moieties, represent a cornerstone of innovation. The strategic incorporation of these elements can dramatically alter a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity. This guide is dedicated to a comprehensive theoretical and computational exploration of a molecule of significant interest: 3-Bromo-2-(trifluoromethyl)benzoic acid .

While extensive experimental data on this specific molecule is nascent, this document serves as a robust predictive guide, leveraging established computational methodologies that have been rigorously validated on structurally analogous compounds. We will delve into the quantum chemical underpinnings of its structure, spectroscopy, and electronic properties, providing researchers, scientists, and drug development professionals with a foundational understanding and a practical framework for their own investigations. The insights herein are designed to bridge the gap between theoretical prediction and experimental reality, accelerating research and development efforts.

The Architectural Blueprint: Molecular Geometry and Conformational Stability

The foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy conformation. For 3-Bromo-2-(trifluoromethyl)benzoic acid, steric hindrance between the bulky bromine atom, the trifluoromethyl group, and the carboxylic acid group at adjacent positions on the benzene ring is a critical determinant of its final geometry.

Computational Protocol for Geometry Optimization

A reliable and widely used method for this task is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy.

Experimental Protocol:

-

Software: Gaussian 09/16, ORCA, or similar quantum chemistry software package.

-

Method: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) is a robust choice for organic molecules.[1][2]

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with electronegative atoms and potential hydrogen bonding.

-

Procedure:

-

Construct the initial molecular structure of 3-Bromo-2-(trifluoromethyl)benzoic acid.

-

Perform a geometry optimization calculation without constraints.

-

Verify that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

-

Predicted Structural Parameters

Based on studies of similar substituted benzoic acids, we can predict the key structural features. The carboxylic acid group is likely to be slightly twisted out of the plane of the benzene ring to minimize steric repulsion with the adjacent trifluoromethyl group. The C-Br and C-CF3 bonds will influence the electronic distribution within the benzene ring.

| Parameter | Predicted Value | Rationale and Comparative Insights |

| Bond Lengths (Å) | ||

| C-Br | ~1.90 | Typical for a bromine atom attached to an aromatic ring. |

| C-C (aromatic) | 1.39 - 1.41 | Standard aromatic C-C bond lengths. |

| C-C (carboxyl) | ~1.48 | Single bond character between the ring and the carboxylic carbon. |

| C=O | ~1.21 | Characteristic double bond of a carboxylic acid. |

| C-O | ~1.35 | Single bond with some double bond character due to resonance. |

| O-H | ~0.97 | Typical O-H bond length in a carboxylic acid. |

| C-CF3 | ~1.52 | Consistent with a C-C bond involving an sp2 and an sp3 carbon. |

| C-F | ~1.34 | Standard C-F bond length in a trifluoromethyl group. |

| **Bond Angles (°) ** | ||

| C-C-Br | ~120 | Influenced by the steric bulk of adjacent groups. |

| C-C-CF3 | ~122 | Likely to be slightly larger than 120° due to steric hindrance. |

| C-C-COOH | ~121 | Affected by steric interactions with the bromine atom. |

| O=C-O | ~123 | Typical angle for a carboxylic acid group. |

Note: These values are estimations based on DFT calculations of related molecules and should be confirmed by specific calculations for the title compound.

Caption: Optimized molecular structure of 3-Bromo-2-(trifluoromethyl)benzoic acid.

Vibrational Fingerprints: FT-IR and Raman Spectroscopy

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing its characteristic vibrational modes. Combining experimental FT-IR and Raman data with DFT-calculated frequencies allows for a detailed and accurate assignment of these modes.

Computational Protocol for Vibrational Analysis

Experimental Protocol:

-

Software: Gaussian 09/16.

-

Method: B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Procedure:

-

Use the optimized geometry from the previous step.

-

Perform a frequency calculation. This will compute the harmonic vibrational frequencies, IR intensities, and Raman activities.

-

It is standard practice to apply a scaling factor to the calculated frequencies (typically around 0.96-0.98 for B3LYP) to better match experimental data, as the calculations assume a harmonic potential.[3]

-

Visualize the vibrational modes using software like GaussView to aid in their assignment.

-

Predicted Vibrational Assignments

The vibrational spectrum of 3-Bromo-2-(trifluoromethyl)benzoic acid can be understood by considering the characteristic vibrations of its functional groups.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity (IR/Raman) |

| 3400-2400 | O-H stretching (of the carboxylic acid dimer) | Broad, Strong / Weak |

| ~3100-3000 | C-H stretching (aromatic) | Medium / Strong |

| ~1710-1680 | C=O stretching (carboxylic acid) | Very Strong / Medium |

| ~1600-1450 | C=C stretching (aromatic ring) | Medium-Strong / Strong |

| ~1440-1395 | O-H in-plane bending | Medium / Weak |

| ~1300-1200 | C-O stretching (coupled with O-H bending) | Strong / Medium |

| ~1180-1120 | C-F stretching (trifluoromethyl group) | Very Strong / Medium-Weak |

| ~1050-1000 | C-Br stretching | Medium / Strong |

| ~960-860 | O-H out-of-plane bending (dimer) | Broad, Medium / Weak |

Note: The formation of hydrogen-bonded dimers in the solid state will significantly affect the O-H and C=O stretching frequencies.[4]

Caption: Workflow for vibrational spectral analysis.

Electronic Landscape: Reactivity and Molecular Interactions

The electronic properties of a molecule, such as the distribution of electrons and the energies of its frontier molecular orbitals, are key to understanding its reactivity, stability, and potential for intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the main orbitals involved in chemical reactions. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity.[5]

-

Large HOMO-LUMO gap: High kinetic stability and low chemical reactivity.

-

Small HOMO-LUMO gap: Low kinetic stability and high chemical reactivity.

For 3-Bromo-2-(trifluoromethyl)benzoic acid, the electron-withdrawing nature of the bromine, trifluoromethyl, and carboxylic acid groups is expected to lower the energy of both the HOMO and LUMO, affecting the overall energy gap.

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the sites for electrophilic and nucleophilic attack.[6]

-

Red regions (negative potential): Electron-rich areas, susceptible to electrophilic attack. In our molecule, this is expected around the carbonyl oxygen of the carboxylic acid.

-

Blue regions (positive potential): Electron-poor areas, susceptible to nucleophilic attack. This is anticipated around the hydrogen atom of the carboxylic acid and potentially the carbon atoms attached to the electronegative substituents.

-

Green regions (neutral potential): Areas of low electrostatic potential, typically non-polar regions like the aromatic ring.

Caption: Relationship between HOMO, LUMO, and the energy gap.

Probing the Nuclei: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. Computational methods can accurately predict ¹H and ¹³C NMR chemical shifts, aiding in the interpretation of experimental spectra.

Computational Protocol for NMR Chemical Shift Prediction

Experimental Protocol:

-

Software: Gaussian 09/16.

-

Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for NMR calculations.[7] DFT functionals like B3LYP are commonly used.

-

Basis Set: A basis set such as 6-311++G(d,p) is appropriate.

-

Solvent Effects: It is crucial to include a solvent model, such as the Polarizable Continuum Model (PCM), as chemical shifts are highly sensitive to the solvent environment (e.g., CDCl₃ or DMSO-d₆).[7]

-

Procedure:

-

Use the optimized geometry in the chosen solvent.

-

Perform a GIAO NMR calculation.

-

The calculated shielding tensors are then referenced against the shielding tensor of a reference compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory to obtain the chemical shifts.

-

Predicted ¹H and ¹³C NMR Spectra

-

¹H NMR: The aromatic region will show complex splitting patterns for the three protons on the benzene ring due to their distinct chemical environments. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The spectrum will show eight distinct signals corresponding to the eight carbon atoms. The carbonyl carbon will be the most downfield signal. The carbons attached to the bromine and trifluoromethyl groups will also have characteristic chemical shifts. The trifluoromethyl group will cause a quartet in the ¹³C spectrum due to C-F coupling.

Applications in Drug Development: Molecular Docking

The structural and electronic information obtained from these computational studies is highly valuable for predicting the biological activity of 3-Bromo-2-(trifluoromethyl)benzoic acid. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8]

This allows for the investigation of how 3-Bromo-2-(trifluoromethyl)benzoic acid might interact with the active site of a target protein, providing insights into its potential as a drug candidate. The MEP can guide the initial placement in the binding pocket, with negative potential regions of the ligand interacting with positive regions of the protein (e.g., protonated amino acid residues) and vice versa.

Conclusion and Future Perspectives

This guide has provided a comprehensive theoretical framework for the study of 3-Bromo-2-(trifluoromethyl)benzoic acid. By employing DFT calculations, we can predict its molecular structure, vibrational and NMR spectra, and electronic properties with a high degree of confidence. These theoretical insights are not merely academic; they provide a powerful predictive tool for guiding experimental work, saving valuable time and resources in the synthesis and characterization of this and related molecules. As the demand for novel pharmaceuticals and advanced materials continues to grow, the synergy between computational chemistry and experimental science will be paramount in accelerating the pace of discovery.

References

-

Balachandran, V., & Karunathan, R. (2015). Conformational stability, vibrational (FT-IR and FT-Raman) spectra and computational analysis of m-trifluoromethyl benzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 356-369. [Link]

-

Mary, Y. S., & Balachandran, V. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1629. [Link]

-